Silyamandin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Silyamandin is typically extracted from the fruits of the milk thistle plant. The extraction process involves the use of solvents such as methanol or ethanol to obtain a crude extract, which is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from milk thistle fruits. The process includes harvesting the fruits, drying them, and then subjecting them to solvent extraction. The crude extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Silyamandin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Silyamandin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of flavonolignans.
Biology: It is investigated for its potential antioxidant, anti-inflammatory, and anti-cancer properties.
Industry: The compound is used in the formulation of dietary supplements and herbal medicines.
Mechanism of Action
Silyamandin exerts its effects through various molecular targets and pathways. It has been shown to have antioxidant properties due to its phenolic structure, which allows it to scavenge free radicals and reactive oxygen species . Additionally, this compound can inhibit lipid peroxidation and increase the cellular antioxidant content, such as superoxide dismutase and catalase . These actions contribute to its protective effects against oxidative stress and inflammation .
Comparison with Similar Compounds
Silyamandin is structurally similar to other flavonolignans found in milk thistle, such as silybin, silychristin, and silydianin . it is unique in its specific chemical structure and biological activity. For instance, this compound has been shown to have stronger antioxidant and anti-inflammatory properties compared to silybin . The following are some similar compounds:
- Silybin
- Silychristin
- Silydianin
- Isosilybin A
- Isosilybin B
Properties
IUPAC Name |
(3aR,4R,5R,7aR)-4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32)/t12-,13-,18+,19+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNAIYNHUXFCR-QRVGLHCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3COC(=O)[C@H]3C(=C[C@H]2C(=O)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858699 | |
Record name | Silyamandin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009565-36-9 | |
Record name | Silyamandin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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